N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]phenyl}methylidene]-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-[(E)-{4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE is a complex organic compound that features a combination of pyrimidine, phenyl, and sulfonohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE typically involves multiple steps:
Formation of the Pyrimidine Derivative: The starting material, 2-chloro-5-fluoropyrimidine, is synthesized by reacting 2,4-dichloro-5-fluoropyrimidine with a reducing metal powder in the presence of an acid.
Coupling with Phenyl Group: The pyrimidine derivative is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Formation of the Sulfonohydrazide Group: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonohydrazide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N’-[(E)-{4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of advanced materials with unique properties, such as polymers or nanomaterials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The sulfonohydrazide group may also play a role in modulating the compound’s activity by forming hydrogen bonds or other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound.
4-Methylbenzenesulfonohydrazide: Another precursor used in the final step of the synthesis.
Uniqueness
N’-[(E)-{4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H14ClFN4O3S |
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Molecular Weight |
420.8 g/mol |
IUPAC Name |
N-[(E)-[4-(2-chloro-5-fluoropyrimidin-4-yl)oxyphenyl]methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H14ClFN4O3S/c1-12-2-8-15(9-3-12)28(25,26)24-22-10-13-4-6-14(7-5-13)27-17-16(20)11-21-18(19)23-17/h2-11,24H,1H3/b22-10+ |
InChI Key |
UQCNZQFTNGZZLE-LSHDLFTRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC3=NC(=NC=C3F)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC3=NC(=NC=C3F)Cl |
Origin of Product |
United States |
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